

An In-depth Technical Guide to 4-Methylpyrimidine: Chemical Properties and Structure

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Compound of Interest		
Compound Name:	4-Methylpyrimidine	
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This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, reactivity, and potential biological significance of **4-methylpyrimidine**. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Structure and Identification

4-Methylpyrimidine is a heterocyclic aromatic organic compound. Its structure consists of a pyrimidine ring substituted with a methyl group at the fourth position.[1]

IUPAC Name: **4-methylpyrimidine**[2] Molecular Formula: C₅H₆N₂[2] Canonical SMILES: CC1=CN=CN=C1[2] InChI: InChI=1S/C5H6N2/c1-5-2-3-6-4-7-5/h2-4H,1H3[2] InChIKey: LVILGAOSPDLNRM-UHFFFAOYSA-N[2] CAS Number: 3438-46-8[2]

Physicochemical Properties

4-Methylpyrimidine is a colorless liquid with an amine-like odor.[2] It is soluble in water and organic solvents. Key quantitative properties are summarized in the table below.



Property	Value	Reference(s)
Molecular Weight	94.11 g/mol	[2]
Melting Point	Not available	
Boiling Point	141-142 °C	[Sigma-Aldrich]
Density	1.031 g/mL at 25 °C	[Sigma-Aldrich]
Refractive Index (n20/D)	1.496	[Sigma-Aldrich]
Flash Point	40 °C (closed cup)	[Sigma-Aldrich]
Vapor Pressure	4.63 mmHg	[2]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **4-methylpyrimidine**.

- ¹H NMR: Spectral data is available and can be found in various databases. [ChemicalBook]
- ¹³C NMR: Detailed spectral information is accessible for further structural analysis.
 [SpectraBase]
- Mass Spectrometry: The mass spectrum of 4-methylpyrimidine is well-documented. [NIST]
- Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present in the molecule. [NIST]

Synthesis and Reactivity

4.1. Synthesis

The primary synthetic route to the pyrimidine core involves the condensation of a β -dicarbonyl compound with an N-C-N synthon, such as an amidine or urea.[3] While a specific, detailed protocol for the synthesis of **4-methylpyrimidine** is not readily available in the cited literature, a general experimental procedure can be adapted from analogous pyrimidine syntheses.

Representative Experimental Protocol for Pyrimidine Synthesis:

Foundational & Exploratory





This protocol is a general representation and may require optimization for the specific synthesis of **4-methylpyrimidine**.

Materials:

- β-dicarbonyl compound (e.g., acetylacetone)
- Amidine (e.g., formamidine)
- Base (e.g., sodium ethoxide)
- Anhydrous ethanol

Procedure:

- \circ Dissolve the β -dicarbonyl compound in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
- Add a solution of the base (e.g., sodium ethoxide in ethanol) to the flask and stir for a specified period at room temperature to form the enolate.
- To this mixture, add the amidine hydrochloride salt.
- Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and neutralize with an appropriate acid (e.g., acetic acid).
- Remove the solvent under reduced pressure.
- Purify the crude product by a suitable method, such as column chromatography or distillation, to obtain the desired pyrimidine derivative.

4.2. Reactivity

The pyrimidine ring is an electron-deficient system, which influences its reactivity.



- Nucleophilic Substitution: The electron-withdrawing nature of the two nitrogen atoms makes
 the carbon atoms of the pyrimidine ring susceptible to nucleophilic attack, especially when
 substituted with good leaving groups like halogens.[1]
- Electrophilic Substitution: Electrophilic substitution on the pyrimidine ring is generally difficult due to its electron-deficient character. However, the presence of activating groups can facilitate such reactions.
- Reactivity of the Methyl Group: The methyl group at the 4-position can exhibit reactivity, such
 as condensation reactions, particularly if the ring nitrogen atoms can stabilize any resulting
 negative charge on the methyl carbon.

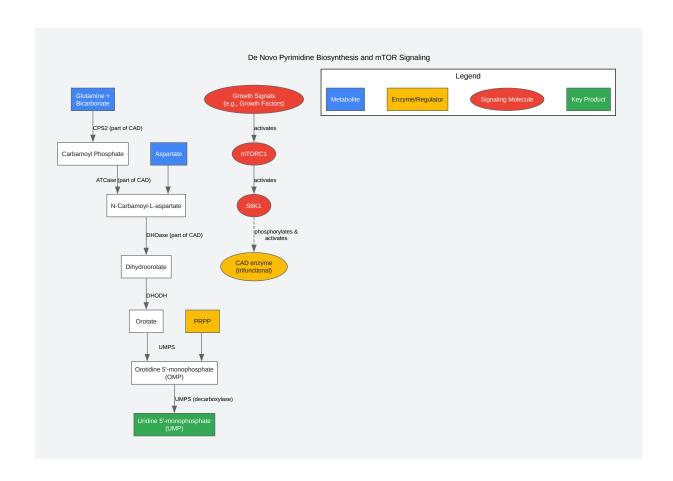
Biological Activity and Signaling Pathways

While numerous pyrimidine derivatives have been extensively studied and have shown a wide range of biological activities, including anticancer,[4] anti-inflammatory, and antimicrobial properties, specific data on the biological effects of the parent **4-methylpyrimidine** molecule is limited in the available literature. The pyrimidine scaffold is a key pharmacophore in many biologically active compounds.

The de novo pyrimidine synthesis pathway is crucial for cellular proliferation and is often upregulated in cancer cells. This pathway is regulated by major signaling hubs, including the mTOR pathway.[5][6] Inhibition of this pathway has been explored as a therapeutic strategy in virology and oncology.[7]

Below is a diagram illustrating the general de novo pyrimidine biosynthesis pathway and its regulation by the mTOR signaling pathway.





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Caption: De novo pyrimidine biosynthesis pathway and its regulation by mTORC1 signaling.



Safety and Handling

4-Methylpyrimidine is a flammable liquid and vapor.[2] It should be handled with appropriate personal protective equipment, including gloves and safety glasses, in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames.

Conclusion

4-Methylpyrimidine is a fundamental heterocyclic compound with well-defined chemical and physical properties. While it serves as a crucial building block in the synthesis of a wide array of biologically active pyrimidine derivatives, its own biological activity is not extensively documented. The established synthetic routes to the pyrimidine core and the known reactivity of the ring system provide a solid foundation for its use in medicinal chemistry and drug discovery programs. Further research into the specific biological effects of **4-methylpyrimidine** could unveil novel applications for this versatile molecule.

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